molecular formula C6H7FO2 B1367340 2-Fluorohex-5-ynoic acid

2-Fluorohex-5-ynoic acid

Cat. No.: B1367340
M. Wt: 130.12 g/mol
InChI Key: SHYKYPAJOVBVHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluorohex-5-ynoic acid is a useful research compound. Its molecular formula is C6H7FO2 and its molecular weight is 130.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H7FO2

Molecular Weight

130.12 g/mol

IUPAC Name

2-fluorohex-5-ynoic acid

InChI

InChI=1S/C6H7FO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4H2,(H,8,9)

InChI Key

SHYKYPAJOVBVHR-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(C(=O)O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-acetyl-2-fluoro-6-(trimethylsilyl)-5-hexynoic acid ethyl ester (6.63 g) in ethanol (20 ml) was added 27 ml of 2.65 M sodium ethoxide/ethanol. After 18 hours, 7 ml of 4 N sodium hydroxide was added. After 6 hours, the solvent was removed by rotary evaporation and the residual materials partitioned between ethyl ether and dilute hydrochloric acid. The organic layer was dried (MgSO4) and the solvent removed by rotary evaporation to give an oil which was vacuum distilled to yield 3.2 g of 2-fluoro-5-hexynoic acid; b.p. 118°/14 mmHg.
Name
2-acetyl-2-fluoro-6-(trimethylsilyl)-5-hexynoic acid ethyl ester
Quantity
6.63 g
Type
reactant
Reaction Step One
Name
sodium ethoxide ethanol
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-[(methylsulfonyl)oxy]-5-hexynenitrile (7.7 g, 41.1 mmol) and dry potassium fluoride (3.57 g, 61.4 mmol) in 10 ml of dry diethylene glycol was heated with vigorous stirring, at 135° C. under argon for 2 h. The resulting black reaction mixture was taken into 50 ml of water and extracted with ether (3×25 ml). The combined ether extracts were washed with water and then treated with a solution of potassium hydroxide (2.3 g, 61.4 mmol) in 15 ml of water. The resulting mixture was heated with stirring, at 65° C. (bath) for 2.0 h. The ether was distilled off at one atmosphere, and the aqueous solution was cooled to about 25° C., diluted with 50 ml of ice-water, and extracted with ether (3×50 ml). The ether extracts were combined and extracted with 2×50 ml in NaOH solution. The combined NaOH solution was cooled to 0° C. and then acidified to pH 2.5 with cold 3 N H2SO4 solution. The resulting acidic aqueous phase was extracted with three times ether. The ether extracts were combined, washed with water, and dried (MgSO4). Concentration of ether at 40° C./~±mm, and evaporative distillation of the resulting crude product at 130°/10 mmHg afforded 1.75 g (33% by weight yield) of 2-fluoro-5-hexynoic acid as a colorless liquid which solidified on cooling to a temperature of -10° C. to -20° C. as a white solid.
Name
2-[(methylsulfonyl)oxy]-5-hexynenitrile
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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